molecular formula C22H16FNO4 B2928206 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid CAS No. 1341107-91-2

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid

Cat. No. B2928206
CAS RN: 1341107-91-2
M. Wt: 377.371
InChI Key: QRRPFIHJWDVLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, commonly known as Fmoc-3F, is a widely used compound in the field of biochemistry and biotechnology. It is a derivative of benzoic acid and is used as a protecting group in peptide synthesis. Fmoc-3F has many applications in scientific research, including in the synthesis of peptides, proteins, and other biomolecules.

Scientific Research Applications

    Amino Acid Derivatives

    The compound is part of a larger family of Fmoc-protected amino acids, which are used in the synthesis of more complex molecules . These derivatives can be used in a variety of research applications, including drug discovery and development.

    Stability Studies

    Fmoc amino acid derivatives, including this compound, are known for their stability. They can be isolated as crystalline solids and are stable at room temperature, with a long shelf-life . This makes them suitable for use in long-term research projects.

    Coupling Agents

    Fmoc amino acid derivatives can act as coupling agents in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of proteins.

    Chemical Research

    As a specific chemical structure, this compound can be used in various chemical research applications. For example, it can be used to study reaction mechanisms, develop new synthetic methods, or explore the properties of similar compounds .

    Early Discovery Research

    Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It can be used in a variety of early-stage research projects, including the development of new drugs or the exploration of novel chemical reactions.

Safety and Hazards

The safety data sheet for a related compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPFIHJWDVLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid

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